molecular formula C21H25N3O2 B4855592 5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide

5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide

Cat. No. B4855592
M. Wt: 351.4 g/mol
InChI Key: BHIKBSHRZJOLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the cannabinoid receptors and has been used in scientific research to investigate the mechanism of action of these receptors.

Mechanism of Action

5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. The activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This, in turn, leads to the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects:
5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to affect the expression of various genes and proteins involved in synaptic plasticity and inflammation. In terms of physiological effects, 5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to affect locomotor activity, body temperature, and pain perception.

Advantages and Limitations for Lab Experiments

5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which allows for the investigation of the effects of cannabinoid receptor activation on various physiological processes. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also limitations to the use of 5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide in lab experiments. It is a synthetic cannabinoid, which means that its effects may not accurately reflect those of natural cannabinoids. It is also a psychoactive compound, which means that its use may be restricted in certain settings.

Future Directions

There are several future directions for research on 5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide. One area of interest is the investigation of the long-term effects of chronic exposure to synthetic cannabinoids on the brain and behavior. Another area of interest is the development of more selective agonists of the CB1 and CB2 receptors, which could lead to the development of more targeted therapeutics for various diseases. Finally, there is a need for more research on the safety and efficacy of synthetic cannabinoids, particularly in the context of their use as recreational drugs.

Scientific Research Applications

5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide has been used in scientific research to investigate the mechanism of action of the cannabinoid receptors. It is a potent agonist of both the CB1 and CB2 receptors and has been used to study the effects of cannabinoid receptor activation on various physiological processes. 5-(acetylamino)-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide has also been used to study the effects of chronic exposure to synthetic cannabinoids on the brain and behavior.

properties

IUPAC Name

5-acetamido-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-7-6-8-17(13-15)23-21(26)19-14-18(22-16(2)25)9-10-20(19)24-11-4-3-5-12-24/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIKBSHRZJOLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetamido-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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